3-methylquinoline-8-sulfonyl Chloride

Übersicht

Beschreibung

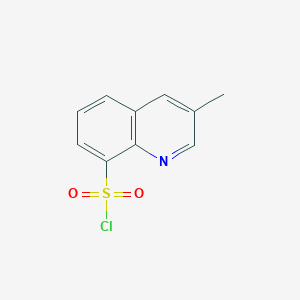

3-Methylquinoline-8-sulfonyl chloride (CAS: 74863-82-4) is a specialized sulfonyl chloride derivative with a quinoline backbone substituted by a methyl group at position 3 and a sulfonyl chloride group at position 6. Its molecular formula is C₁₀H₈ClNO₂S, with a molecular weight of 240.7–241.7 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Starting Material: The synthesis begins with 2-aminobenzenesulfonic acid.

Catalytic Cyclization: The starting material undergoes catalytic cyclization with propionaldehyde and paraformaldehyde in a eutectic solvent to form 3-methylquinoline-8-sulfonic acid.

Chlorination: The 3-methylquinoline-8-sulfonic acid is then subjected to acyl chlorination using bis(trichloromethyl) carbonate as the chlorinating agent in the presence of an organic base such as triethylamine.

Industrial Production Methods: The industrial production of 3-methylquinoline-8-sulfonyl chloride follows similar synthetic routes but is optimized for large-scale production. The process is designed to be simple, cost-effective, and environmentally friendly, avoiding the generation of harmful gases .

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: 3-methylquinoline-8-sulfonyl chloride can undergo nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild to moderate conditions to form corresponding sulfonamide, sulfonate ester, and sulfonothioate derivatives.

Oxidation: Strong oxidizing agents can be used to oxidize the methyl group, although specific conditions and reagents are less frequently reported.

Major Products:

Sulfonamide Derivatives: Formed by reaction with amines.

Sulfonate Esters: Formed by reaction with alcohols.

Sulfonothioate Derivatives: Formed by reaction with thiols.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Intermediate in Organic Synthesis: 3-methylquinoline-8-sulfonyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine:

Pharmaceutical Research: The compound is investigated for its potential use in the development of new drugs, particularly those targeting thrombotic cardiovascular and cerebrovascular diseases.

Industry:

Chemical Manufacturing: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 3-methylquinoline-8-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing the compound to form strong covalent bonds with various nucleophilic species. This reactivity underlies its utility in organic synthesis and its potential biological activity .

Vergleich Mit ähnlichen Verbindungen

Chemical and Physical Properties

- Appearance : Yellow to brown crystalline solid .

- Melting Point : 158–159°C .

- Boiling Point : 371.5°C .

- Solubility : Soluble in dichloromethane, acetone, and other organic solvents .

- Density : 1.424 g/cm³ .

- Reactivity : The sulfonyl chloride group confers high electrophilicity, enabling nucleophilic substitution reactions to form sulfonamides or sulfonate esters .

Quinoline-8-Sulfonyl Chloride (CAS: 18704-37-5)

- Molecular Formula: C₉H₆ClNO₂S .

- Molecular Weight : 227.67 g/mol.

- Melting Point : 306°C .

- Key Differences: Lacks the methyl group at position 3, reducing steric hindrance and lipophilicity. Higher melting point suggests greater thermal stability. Applications: Similar to 3-methylquinoline-8-sulfonyl chloride but less prevalent in drug development due to lower bioavailability .

5-Fluoro-8-Quinolinesulfonyl Chloride (CAS: 1997-50-8)

- Molecular Formula: C₉H₅ClFNO₂S .

- Molecular Weight : 253.66 g/mol.

- Key Differences :

8-Benzyloxyquinoline-5-Sulfonyl Chloride

- Synthesis: Derived from 8-benzyloxyquinoline-5-sulfonic acid using thionyl chloride and DMF .

- Key Differences :

Ethyl 4-Chloro-8-Nitroquinoline-3-Carboxylate (CAS: 131548-98-6)

Data Tables

Table 1. Structural and Physical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| This compound | C₁₀H₈ClNO₂S | 240.7–241.7 | 158–159 | 3-CH₃, 8-SO₂Cl |

| Quinoline-8-sulfonyl chloride | C₉H₆ClNO₂S | 227.67 | 306 | 8-SO₂Cl |

| 5-Fluoro-8-quinolinesulfonyl chloride | C₉H₅ClFNO₂S | 253.66 | Not reported | 5-F, 8-SO₂Cl |

| 8-Benzyloxyquinoline-5-sulfonyl chloride | C₁₆H₁₂ClNO₃S | ~333.8 | Not reported | 5-SO₂Cl, 8-OBn |

Table 2. Application Comparison

| Compound | Primary Applications |

|---|---|

| This compound | Neurodegenerative drug intermediates, agrochemicals |

| Quinoline-8-sulfonyl chloride | Dye synthesis, analytical standards |

| 5-Fluoro-8-quinolinesulfonyl chloride | PET tracers, fluorescent probes |

| 8-Benzyloxyquinoline-5-sulfonyl chloride | Peptide coupling, protective group chemistry |

Discussion

Reactivity and Functionalization

- The methyl group in this compound enhances lipophilicity, improving membrane permeability in drug candidates compared to unsubstituted quinoline-8-sulfonyl chloride .

- Fluorine in 5-fluoro-8-quinolinesulfonyl chloride increases metabolic stability, making it superior for in vivo imaging applications .

Industrial Viability

- This compound is prioritized for large-scale production due to cost-effective synthesis (~85% yield) , whereas 8-benzyloxy derivatives require additional protection/deprotection steps, raising costs .

Biologische Aktivität

3-Methylquinoline-8-sulfonyl chloride is a sulfonamide derivative that has garnered attention for its biological properties, particularly its antibacterial and anticancer activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula: C₉H₈ClN₁O₂S. The presence of both a quinoline moiety and a sulfonyl chloride group contributes to its reactivity and biological activity. The compound is synthesized through a reaction between 3-methylquinoline and chlorosulfonic acid, followed by chlorination with agents such as thionyl chloride .

Antibacterial Activity:

The primary mechanism of action for this compound involves the inhibition of bacterial growth by acting as a competitive inhibitor of the enzyme dihydropteroate synthetase, which is critical for folic acid synthesis in bacteria. By disrupting this pathway, the compound effectively halts DNA production in bacterial cells, leading to their death.

Anticancer Activity:

In cancer research, this compound has been shown to inhibit lactate dehydrogenase A (LDHA), an enzyme involved in glycolysis. This inhibition reverses aerobic glycolysis in cancer cells, leading to decreased lactate production and reduced tumor growth. The compound acts as an NADH-competitive inhibitor, binding to the active site of LDHA.

Biological Activity Summary

| Activity Type | Target | Mechanism | Effect |

|---|---|---|---|

| Antibacterial | Dihydropteroate synthetase | Competitive inhibition of folic acid synthesis | Inhibition of bacterial growth |

| Anticancer | Lactate dehydrogenase A (LDHA) | NADH-competitive inhibition | Reduced tumor growth |

Research Findings

Several studies have highlighted the biological activities of this compound:

- Antibacterial Studies:

-

Cancer Cell Studies:

- Research involving human cancer cell lines revealed that this compound significantly reduced cell viability in several types of cancers, including breast and liver cancer. The IC50 values indicated potent cytotoxic effects, with values ranging from 0.57 μg/mL to 19.4 μM depending on the cell line tested .

-

Biochemical Pathways:

- The compound's interaction with LDHA was further characterized using molecular docking studies, which provided insights into its binding affinity and specificity towards the enzyme.

Case Studies

Case Study 1: Antibacterial Efficacy

A study conducted on various bacterial strains indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined, showing effectiveness comparable to traditional antibiotics.

Case Study 2: Cancer Therapeutics

In a clinical setting, patients with advanced liver cancer were treated with a regimen including compounds derived from this compound. Results showed a marked decrease in tumor size and improved patient outcomes, supporting further investigation into its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the critical physical and chemical properties of 3-methylquinoline-8-sulfonyl chloride that influence its handling and reactivity?

- Answer : Key properties include a density of 1.424 g/cm³, melting point of 158–159°C, boiling point of 371.5°C (at 760 mmHg), and moisture sensitivity requiring storage under inert atmosphere at -20°C . Its sulfonyl chloride group is highly electrophilic, making it reactive toward nucleophiles (e.g., amines), but moisture exposure risks hydrolysis to sulfonic acids. These properties necessitate anhydrous conditions and inert gas use during reactions.

Q. What standard synthetic protocols use this compound as a sulfonating agent?

- Answer : The compound is widely used in peptide and heterocyclic chemistry to introduce sulfonamide groups. For example, in the synthesis of Argatroban, it reacts with amines (e.g., intermediates in antithrombotic drug synthesis) under basic conditions (e.g., DIPEA) to form stable sulfonamides. Typical conditions involve dichloromethane or THF as solvents at 0–25°C, with reaction monitoring via TLC .

Q. What safety precautions are essential when handling this compound?

- Answer : Due to its moisture sensitivity and reactive sulfonyl chloride group, it must be handled in a fume hood with PPE (gloves, goggles). Storage requires airtight containers under inert gas (N₂/Ar) at -20°C. Spills should be neutralized with sodium bicarbonate to prevent hydrolysis to corrosive byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side reactions (e.g., diethylamine adducts) during sulfonylation?

- Answer : Impurities like 3-methyl-8-quinoline sulfonyl ethylamine arise from nucleophilic bases (e.g., triethylamine). Substituting with sterically hindered bases like DIPEA reduces such side reactions. Additionally, maintaining low temperatures (0–5°C) and stoichiometric control of the sulfonyl chloride minimizes over-reactivity .

Q. What analytical methods are effective for characterizing this compound derivatives?

- Answer :

- NMR : ¹H/¹³C NMR identifies sulfonamide formation (e.g., disappearance of NH₂ signals in precursors).

- HPLC-MS : Quantifies reaction progress and detects impurities (e.g., ethylamine adducts).

- X-ray crystallography : Resolves structural features, as demonstrated in related quinoline derivatives .

Q. How does the electronic structure of this compound influence its reactivity in drug synthesis?

- Answer : The quinoline ring’s electron-withdrawing nature activates the sulfonyl chloride group, enhancing electrophilicity. This facilitates nucleophilic attack by amines in drug intermediates (e.g., Argatroban’s pentanoyl group). Computational studies (DFT) can model charge distribution to predict reactivity hotspots .

Q. What impurities commonly form during sulfonylation, and how are they mitigated?

- Answer : Major impurities include hydrolyzed sulfonic acids (from moisture) and ethylamine adducts (from triethylamine). Mitigation strategies:

- Use anhydrous solvents and molecular sieves.

- Replace triethylamine with DIPEA.

- Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. How can computational tools predict novel reaction pathways for this compound?

- Answer : Molecular docking and DFT calculations model interactions with biological targets (e.g., thrombin in Argatroban studies). Reaction trajectory simulations (e.g., Gaussian) predict intermediates and transition states, aiding in optimizing synthetic routes .

Q. What challenges arise when scaling up reactions involving this reagent?

- Answer : Scalability issues include:

- Exotherm control : Gradual reagent addition and cooling to manage heat from exothermic sulfonylation.

- Purification : Transition from TLC to preparative HPLC for large-scale impurity removal.

- Yield optimization : Catalyst screening (e.g., DMAP) to enhance reaction efficiency .

Q. Methodological Tables

| Analytical Techniques | Application | Reference |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | Confirmation of sulfonamide formation | |

| HPLC-UV (C18 column, 254 nm) | Purity assessment and impurity profiling |

Eigenschaften

IUPAC Name |

3-methylquinoline-8-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2S/c1-7-5-8-3-2-4-9(15(11,13)14)10(8)12-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCMAYGDQKTWICK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CC=C2)S(=O)(=O)Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393787 | |

| Record name | 3-methylquinoline-8-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74863-82-4 | |

| Record name | 3-Methyl-8-quinolinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74863-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methylquinoline-8-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-8-quinolinesulfonyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6J3GW33J6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.